![molecular formula C21H24N2O4S B2533174 (E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235704-79-6](/img/structure/B2533174.png)
(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound 1 and has been synthesized using different methods.
科学的研究の応用
Biological Activity and Agonist Potential Research on novel sulfonamides, closely related to the chemical structure of interest, has revealed potent biological activities. For example, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared and evaluated for their activity on human beta(3)-adrenergic receptors (AR). Modifications to these compounds resulted in potent full agonists at the beta(3) receptor, with selectivity over beta(1)- and beta(2)-ARs, indicating their potential in treating disorders related to these receptors (Hu et al., 2001).
Phospholipase A2 Inhibition Another study focused on substituted benzenesulfonamides, showing that specific N-(phenylalkyl)piperidine derivatives were potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in coronary occluded rats, highlighting their therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Enzyme Inhibition for Neurodegenerative Disorders Further research into N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives demonstrated in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies supported these findings, suggesting these compounds as potential therapeutic agents (Khalid et al., 2014).
Cytochrome P450 Enzyme Metabolism Investigations into the metabolism of novel antidepressants have elucidated the role of cytochrome P450 enzymes in drug metabolism, offering insights into drug design and the prediction of drug-drug interactions. Such studies underscore the importance of understanding metabolic pathways in the development of safe and effective therapeutic agents (Hvenegaard et al., 2012).
Antibacterial Applications Additionally, research into 1,3,4-oxadiazole bearing compounds, which share functional groups with the compound of interest, has demonstrated promising antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents in the face of rising antibiotic resistance (Khalid et al., 2016).
作用機序
Target of action
The compound is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of action
The sulfonamide group in the compound is a common feature in many drugs and could potentially be involved in binding to its target. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Piperidine derivatives and sulfonamides can interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. Piperidine derivatives and sulfonamides generally have good bioavailability, but the exact ADME properties of this compound would need to be determined experimentally .
特性
IUPAC Name |
phenyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c24-21(27-20-9-5-2-6-10-20)23-14-11-19(12-15-23)17-22-28(25,26)16-13-18-7-3-1-4-8-18/h1-10,13,16,19,22H,11-12,14-15,17H2/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKKKWNDCUCAMD-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。